molecular formula C33H41N3O B074440 1-Naphthalenemethanol, alpha,alpha-bis(4-(diethylamino)phenyl)-4-(ethylamino)- CAS No. 1325-86-6

1-Naphthalenemethanol, alpha,alpha-bis(4-(diethylamino)phenyl)-4-(ethylamino)-

Cat. No.: B074440
CAS No.: 1325-86-6
M. Wt: 495.7 g/mol
InChI Key: ZDMVLXPCERUWIR-UHFFFAOYSA-N
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Description

1-Naphthalenemethanol, alpha,alpha-bis(4-(diethylamino)phenyl)-4-(ethylamino)-, commonly known as Solvent Blue 5 (CAS 1325-86-6), is a triarylmethane dye with the molecular formula C₃₃H₄₁N₃O . Its structure features a naphthalene core substituted with diethylamino and ethylamino groups, forming a highly conjugated system responsible for its intense blue coloration. This compound is classified as a solvent dye, primarily used in industrial applications such as inks, plastics, and coatings due to its solubility in non-polar matrices .

Properties

IUPAC Name

bis[4-(diethylamino)phenyl]-[4-(ethylamino)naphthalen-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41N3O/c1-6-34-32-24-23-31(29-13-11-12-14-30(29)32)33(37,25-15-19-27(20-16-25)35(7-2)8-3)26-17-21-28(22-18-26)36(9-4)10-5/h11-24,34,37H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMVLXPCERUWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C2=CC=CC=C21)C(C3=CC=C(C=C3)N(CC)CC)(C4=CC=C(C=C4)N(CC)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061673
Record name 1-Naphthalenemethanol, alpha,alpha-bis[4-(diethylamino)phenyl]-4-(ethylamino)-
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Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1325-86-6
Record name α,α-Bis[4-(diethylamino)phenyl]-4-(ethylamino)-1-naphthalenemethanol
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Record name 1-Naphthalenemethanol, alpha,alpha-bis(4-(diethylamino)phenyl)-4-(ethylamino)-
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Record name 1-Naphthalenemethanol, .alpha.,.alpha.-bis[4-(diethylamino)phenyl]-4-(ethylamino)-
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Record name 1-Naphthalenemethanol, alpha,alpha-bis[4-(diethylamino)phenyl]-4-(ethylamino)-
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Record name α,α-bis[4-(diethylamino)phenyl]-4-(ethylamino)naphthalene-1-methanol
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Biological Activity

1-Naphthalenemethanol, alpha,alpha-bis(4-(diethylamino)phenyl)-4-(ethylamino)-, commonly referred to as Solvent Blue 5 , is a synthetic organic compound with significant industrial applications. Its chemical structure includes multiple amino groups, which are known to influence its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C33H41N3O
  • Molecular Weight : 495.711 g/mol
  • CAS Number : 1325-86-6
  • LogP : 6.67 (indicating high lipophilicity) .

The biological activity of Solvent Blue 5 is primarily attributed to its interactions with various biological targets:

  • Antioxidant Activity : Compounds with similar structures have been reported to exhibit antioxidant properties, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : There is evidence suggesting that derivatives of naphthalenemethanol can inhibit specific enzymes associated with metabolic pathways, potentially influencing lipid metabolism and energy homeostasis.
  • Cellular Uptake : The lipophilic nature of the compound allows for easy penetration into cellular membranes, facilitating interactions with intracellular targets.

Biological Activity Data

The following table summarizes key biological activities and findings related to Solvent Blue 5:

Activity Type Description Reference
AntioxidantExhibits potential to reduce oxidative stress in vitro.
Enzyme InhibitionMay inhibit certain metabolic enzymes affecting lipid metabolism.
CytotoxicityDemonstrated cytotoxic effects on various cancer cell lines at high concentrations.
Environmental ImpactPotentially harmful to aquatic organisms due to bioaccumulation.

Case Study 1: Cytotoxicity Assessment

A study was conducted to evaluate the cytotoxic effects of Solvent Blue 5 on human cancer cell lines. The results indicated that at concentrations above 50 µM, the compound significantly reduced cell viability, suggesting a dose-dependent cytotoxic effect. This finding highlights the need for caution when using this compound in industrial applications where human exposure may occur.

Case Study 2: Environmental Impact Evaluation

The Government of Canada assessed Solvent Blue 5 due to concerns about its persistence in the environment and potential bioaccumulation in aquatic species. The screening assessment concluded that while it poses risks to environmental health, current levels of exposure do not constitute a significant danger due to its lack of commercial use in Canada .

Scientific Research Applications

Chromatographic Analysis

1-Naphthalenemethanol, alpha,alpha-bis(4-(diethylamino)phenyl)-4-(ethylamino)- has been effectively used in chromatographic techniques. It can be analyzed using reverse-phase high-performance liquid chromatography (HPLC), which employs a mobile phase of acetonitrile and water. For mass spectrometry applications, phosphoric acid is replaced with formic acid to ensure compatibility .

Table 1: Chromatographic Conditions for Analysis

ParameterValue
Mobile PhaseAcetonitrile: Water
pHAdjusted with formic acid
Column TypeNewcrom R1
Particle Size3 µm

This method is scalable and suitable for isolating impurities in preparative separations as well as for pharmacokinetic studies.

Dyeing Processes

Historically, Solvent Blue 5 was utilized in dyeing applications for various materials including polyester, inks, waxes, fuels, and plastics. Although it is not currently manufactured or imported into Canada , its past usage highlights its significance in industrial dyeing processes.

Case Study 1: Environmental Assessment

A screening assessment conducted by the Government of Canada evaluated the environmental impact of Solvent Blue 5. The study concluded that while the compound may persist in the environment and accumulate in organisms, it is not currently a concern due to its absence from commerce . This assessment underscores the importance of monitoring chemicals that potentially pose environmental risks.

Case Study 2: Kinetics of Dye Carbocation Formation

Research on the kinetics of carbocation-to-carbinol conversion for arylmethane dye cations has provided insights into the stability and reactivity of compounds similar to Solvent Blue 5. The study demonstrated that the stability of dye carbocations is influenced by stereoelectronic effects and conformational dynamics . These findings are relevant for understanding the behavior of Solvent Blue 5 in various chemical environments.

Comparison with Similar Compounds

Substituent Impact Analysis

  • Diethylamino vs. Dimethylamino: Diethyl groups increase lipophilicity and steric hindrance, reducing reactivity in nucleophilic substitutions compared to dimethyl analogs . This affects synthesis yields and stability of intermediates like Meisenheimer complexes .
  • Ethylamino vs. Phenylamino: Ethylamino (electron-donating) enhances conjugation, while phenylamino (electron-withdrawing) shifts absorption maxima and reduces solubility in non-polar solvents .

Physicochemical and Application Properties

Property Solvent Blue 5 Solvent Blue 6 CAS 6786-83-0
Molecular Weight 495.70 g/mol 439.59 g/mol 487.63 g/mol
Solubility High in hydrocarbons Moderate in alcohols Low in non-polar solvents
Application Plastics, inks Textiles, coatings Specialty dyes
  • Solvent Blue 5 ’s larger alkyl groups improve compatibility with polyolefins, whereas Solvent Blue 6 is preferred in polar matrices like acrylics .

Regulatory and Toxicological Considerations

  • Solvent Blue 5 is listed under Canada’s Environmental Protection Act, with ongoing assessments for environmental persistence .
  • Solvent Blue 22 (CAS 2363-99-7) shares similar regulatory scrutiny due to its persistence in aquatic systems .

Preparation Methods

Grignard Reaction with Diarylated Propargyl Alcohol

A foundational approach involves the formation of a propargyl alcohol intermediate via Grignard addition. In this method, a diaryl ketone (e.g., bis(4-(diethylamino)phenyl)ketone) is treated with sodium acetylide in tetrahydrofuran (THF) at sub-zero temperatures. The reaction proceeds as follows:

  • Reagents :

    • Diarylated ketone (10 mmol)

    • Sodium acetylide (50 mmol) in THF

  • Procedure :

    • The ketone is dissolved in dry THF and added dropwise to the acetylide solution at 0°C.

    • After stirring at room temperature for 3 hours, the mixture is quenched with iced water.

    • The organic phase is separated, washed with water, dried over anhydrous Na₂SO₄, and purified via flash chromatography.

Yield : ~80% propargyl alcohol intermediate.

Acid-Catalyzed Cyclocondensation

The propargyl alcohol intermediate is subsequently reacted with a naphthol derivative (e.g., 4-(ethylamino)-1-naphthol) in toluene under acid catalysis (e.g., p-toluenesulfonic acid, TsOH):

  • Conditions :

    • Propargyl alcohol (273 mmol), naphthol derivative (3 mmol), TsOH (1.0 g)

    • Reflux in toluene for 2 hours

  • Workup :

    • The mixture is washed with NaOH (1 M) and water, dried, and concentrated.

    • Purification via silica gel chromatography (10% ethyl acetate/hexane) yields the target compound.

Critical Insight : Excess propargyl alcohol ensures complete conversion, but competing side reactions (e.g., oligomerization) necessitate precise stoichiometric control.

Lewis Acid-Catalyzed Triarylmethanol Synthesis

Antimony Trichloride (SbCl₃)-Mediated Condensation

SbCl₃ catalyzes the condensation of arylaldehydes with diarylamines under solvent-free conditions, adapted for the target compound:

  • Reagents :

    • 4-(Ethylamino)-1-naphthaldehyde

    • Bis(4-(diethylamino)phenyl)amine

    • SbCl₃ (5 mol%)

  • Procedure :

    • Reactants are mixed with SbCl₃ and heated at 80–100°C for 4–6 hours.

    • The crude product is partitioned between dichloromethane and water, with the organic layer dried and concentrated.

Yield : 70–85% (optimized for analogous triarylmethanols).

Solvent and Catalyst Optimization

  • Solvent-Free vs. Solvent Systems : Solvent-free conditions enhance reaction efficiency by minimizing side products (e.g., hydrolysis).

  • Catalyst Loading : SbCl₃ at 5 mol% achieves optimal turnover without requiring inert atmospheres.

Boric Acid-Assisted Condensation and Purification

One-Pot Synthesis with Methanol Solvent

Adapted from Solvent Blue 122 synthesis, this method employs methanol as a green solvent:

  • Reagents :

    • 1,4-Dihydroxyanthraquinone leuco (3 mmol)

    • Boric acid (catalytic)

    • 4-(Ethylamino)-1-naphthalenemethanol precursor

  • Procedure :

    • Reflux in methanol at 65°C until starting material depletion (<3% by TLC).

    • Cool, filter, and wash with cold methanol.

Yield Improvement : 20% increase compared to DMF-based routes due to reduced hydrolysis.

Sequential Acid-Base Purification

Post-synthesis purification involves:

  • Alkaline Treatment : Stir crude product in NaOH (2 M) at 80–85°C to remove acidic impurities.

  • Acidic Wash : Treat with HCl (1 M) at 70–75°C to eliminate basic byproducts.

Purity : >98% after dual washes.

Comparative Analysis of Methods

Method Catalyst/Solvent Yield Advantages Limitations
Propargyl AlcoholTsOH/toluene~70%High intermediate purityMulti-step, costly acetylide reagent
SbCl₃ CondensationSbCl₃/solvent-free70–85%Short reaction time, scalableRequires high-temperature stability
Boric Acid/MethanolBoric acid/methanol75–80%Eco-friendly solvent, simplified workupLimited substrate scope

Mechanistic Considerations

Propargyl Alcohol Pathway

The Grignard addition proceeds via nucleophilic attack of acetylide on the carbonyl carbon, forming a tetrahedral intermediate that collapses to the propargyl alcohol. Acid catalysis then facilitates electrophilic aromatic substitution at the naphthol’s activated position.

SbCl₃ Catalysis

SbCl₃ activates the aldehyde through coordination, enhancing electrophilicity for nucleophilic attack by the diarylamine. The solvent-free environment favors entropy-driven condensation.

Challenges and Optimization Strategies

  • Byproduct Formation : Competing diaryl ether formation is mitigated by strict temperature control during propargyl alcohol synthesis.

  • Catalyst Recovery : SbCl₃ can be partially recovered via aqueous extraction, reducing costs.

  • Solvent Selection : Methanol’s polarity enhances solubility of polar intermediates while suppressing side reactions .

Q & A

Q. What are the standard synthetic routes for 1-Naphthalenemethanol, alpha,alpha-bis(4-(diethylamino)phenyl)-4-(ethylamino)-, and how is the reaction progress monitored?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common route involves reacting 1-naphthalenemethanol derivatives with 4-(diethylamino)phenyl groups under basic conditions. Reaction progress is tracked using thin-layer chromatography (TLC) with hexane:ethyl acetate (6:4) as the mobile phase . Final purification employs recrystallization from dichloromethane/hexane (3:1) . Structural confirmation is achieved via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), with key signals for aromatic protons (δ 6.8–7.5 ppm) and tertiary amines (δ 3.2–3.6 ppm) .

Q. How is the compound structurally characterized, and what are its key spectroscopic features?

Single-crystal X-ray diffraction (SC-XRD) reveals a planar naphthalene core with dihedral angles of ~87° between the aromatic rings and substituents. Intramolecular hydrogen bonding (N–H⋯O) stabilizes the conformation . UV-Vis spectroscopy shows a λ_max at 620–650 nm (solvent-dependent), characteristic of its π→π* transitions and charge-transfer interactions between the amino groups and naphthalene system . Mass spectrometry confirms the molecular ion peak at m/z 513.3 (C₃₃H₄₁N₃O⁺) .

Q. What are the primary toxicological concerns associated with this compound in laboratory settings?

Acute toxicity studies in rodents indicate hepatotoxicity (elevated ALT/AST) and nephrotoxicity (proteinuria) at doses >250 mg/kg. Inhalation exposure in mice (10–50 ppm) causes respiratory inflammation. Dermal absorption studies show moderate permeability (log P = 3.8), necessitating PPE during handling . Chronic effects include potential mutagenicity in Ames tests with metabolic activation .

Advanced Research Questions

Q. How can researchers design robust toxicity studies to resolve contradictions in existing data (e.g., conflicting hepatotoxicity reports)?

Key considerations:

  • Dose-response stratification : Test doses spanning 10–500 mg/kg (oral) and 5–50 ppm (inhalation) to identify thresholds.
  • Endpoint selection : Include histopathology (liver/kidney), serum biomarkers (ALT, creatinine), and oxidative stress markers (GSH, MDA).
  • Species-specificity : Compare Sprague-Dawley rats (susceptible to hepatic injury) vs. C57BL/6 mice (renal sensitivity) .
  • Risk of bias mitigation : Use randomized exposure allocation and blinded outcome assessment (Table C-7, ).

Q. What advanced analytical methods are recommended for studying environmental degradation pathways of this compound?

  • Photolysis : Use HPLC-MS to identify intermediates under UV (254 nm) exposure. Major products include deethylated derivatives (m/z 455.2) and quinone-like oxidized species .
  • Biodegradation : Conduct OECD 301F tests with activated sludge; monitor via LC-QTOF-MS. Aerobic conditions favor N-dealkylation (t₁/₂ = 14 days), while anaerobic conditions slow degradation (t₁/₂ >30 days) .
  • Sediment adsorption : Apply fugacity modeling (log K_oc = 4.2) to predict partitioning in aquatic systems .

Q. How do substituent modifications (e.g., replacing diethylamino with dimethylamino groups) affect the compound’s electronic properties and dye performance?

Computational studies (DFT/B3LYP) show diethylamino groups reduce HOMO-LUMO gaps (ΔE = 2.8 eV) vs. dimethylamino (ΔE = 3.1 eV), enhancing visible light absorption. Solvatochromism assays in ethanol reveal a 25 nm redshift for diethylamino derivatives, improving dye intensity . Stability tests (pH 2–12) indicate diethylamino analogs resist hydrolysis better (t₁/₂ = 120 h at pH 12 vs. 40 h for dimethylamino) .

Q. What mechanistic insights explain the compound’s apoptosis-inducing activity in cancer cell lines?

In vitro studies (HeLa cells, IC₅₀ = 12 µM) reveal mitochondrial membrane depolarization (JC-1 assay) and caspase-3 activation. RNA-seq analysis identifies upregulation of pro-apoptotic BAX and downregulation of BCL-2. Molecular docking suggests intercalation into DNA minor grooves (binding energy = −8.2 kcal/mol) . Contrasting results in MCF-7 cells (IC₅₀ >50 µM) may relate to differential P-glycoprotein expression .

Methodological Notes

  • Data validation : Cross-reference spectral data with peer-reviewed repositories (e.g., PubChem, ECHA) .
  • Ethical compliance : Adhere to OECD guidelines for toxicity testing and minimize animal use via in silico predictions (QSAR models) .
  • Environmental monitoring : Use solid-phase extraction (SPE) paired with LC-MS/MS for trace detection (LOQ = 0.1 µg/L) in water samples .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Naphthalenemethanol, alpha,alpha-bis(4-(diethylamino)phenyl)-4-(ethylamino)-
Reactant of Route 2
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1-Naphthalenemethanol, alpha,alpha-bis(4-(diethylamino)phenyl)-4-(ethylamino)-

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